

Palazestrant (OP-1250): A Deep Dive into Preclinical Efficacy

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Compound of Interest

Compound Name: Palazestrant

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San Francisco, CA – **Palazestrant** (OP-1250), a novel, orally bioavailable complete estrogen receptor (ER) antagonist (CERAN) and selective ER degrader (SERD), has demonstrated significant preclinical efficacy in treating ER-positive (ER+) breast cancer, including models with ESR1 mutations.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental methodologies and showcasing the compound's potential as a transformative therapy in ER+ breast cancer.

Palazestrant distinguishes itself by completely blocking the transcriptional activity of the estrogen receptor, a key driver in the majority of breast cancers.[1][2] Unlike selective estrogen receptor modulators (SERMs) that only partially block ER activity, **Palazestrant** inactivates both activation function domains (AF1 and AF2) of the receptor. This complete antagonism, coupled with its ability to degrade the ER protein, translates to potent anti-tumor activity in both wild-type and mutant ER models.

Quantitative Efficacy Data

The preclinical efficacy of **Palazestrant** has been rigorously evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Activity of **Palazestrant** (OP-1250)

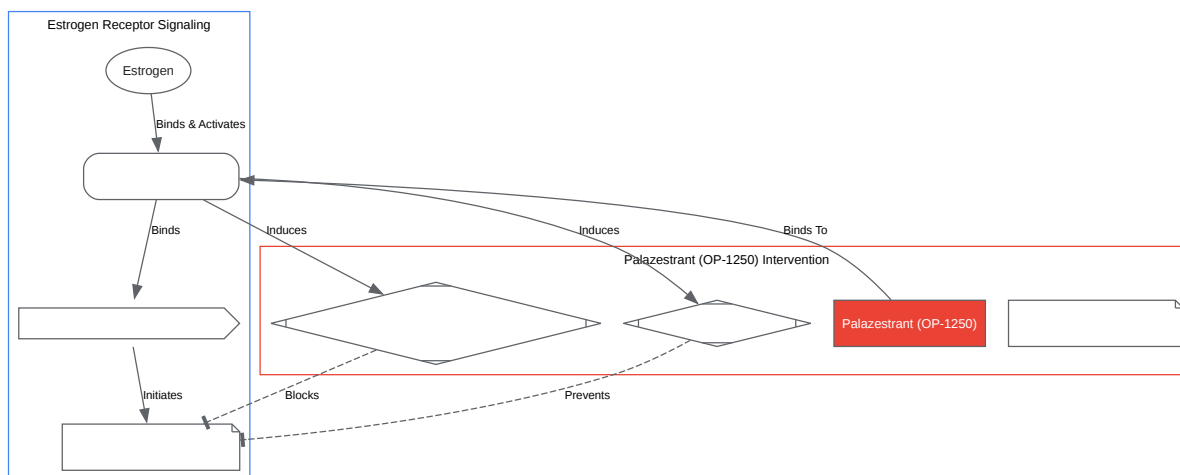
Assay Type	Cell Line	Target	IC ₅₀ / Activity	Comparator (s)	Reference
Competitive Binding Assay	ERα LBD	Wild-Type ERα	Favorable biochemical binding affinity	Fulvestrant, Elacestrant, Tamoxifen	
Cellular Proliferation Assay	MCF7	ER+ Breast Cancer Cells	Potent antiproliferative activity	Fulvestrant, Elacestrant, Tamoxifen	
Cellular Proliferation Assay	ESR1-mutant cells	Mutant ER	Potent antiproliferative activity	Elacestrant	
ER Degradation Assay	MCF7, CAMA-1	ERα Protein	Demonstrated ER degradation	Fulvestrant	

Table 2: In Vivo Efficacy of **Palazestrant** (OP-1250) in Xenograft Models

Model Type	Cancer Type	Key Findings	Comparator(s)	Reference
Wild-Type ER+ Xenograft	ER+ Breast Cancer	Superior performance in tumor growth inhibition	Fulvestrant	
ESR1-Mutant Xenograft	ESR1-mutant Breast Cancer	Superior performance in tumor growth inhibition	Elacestrant	
Intracranial Xenograft	ER+ Breast Cancer Brain Metastases	Effectively shrinks tumors and prolongs survival	Tamoxifen	
Combination Xenograft	ER+ Breast Cancer	Synergistic activity and enhanced tumor growth suppression	Palbociclib, Ribociclib, Abemaciclib	

Core Signaling Pathway and Mechanism of Action

Palazestrant's dual mechanism as a CERAN and SERD is central to its potent anti-tumor activity. The following diagram illustrates its action on the estrogen receptor signaling pathway.



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Caption: **Palazestrant**'s dual mechanism of action on the estrogen receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the preclinical efficacy of **Palazestrant**.

LanthaScreen™ TR-FRET ER Alpha Competitive Binding Assay

This assay was utilized to determine the binding affinity of **Palazestrant** to the wild-type ER α ligand-binding domain (LBD). The protocol involves the following steps:

- **Reagents:** Fluorescein-estradiol tracer, terbium-anti-GST antibody, and purified GST-tagged ER α -LBD are combined.
- **Competition:** A dilution series of the test compound (**Palazestrant**) is added to the reagent mixture.
- **Incubation:** The mixture is incubated to allow the binding reaction to reach equilibrium.

- **Detection:** Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. A decrease in the FRET signal indicates displacement of the fluorescent tracer by the test compound.
- **Data Analysis:** The IC₅₀ value, representing the concentration of the compound that displaces 50% of the tracer, is calculated.

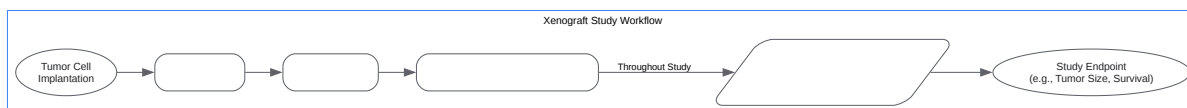
Cell Proliferation (CyQUANT®) Assay

The antiproliferative activity of **Palazestrant** was assessed using the CyQUANT® Cell Proliferation Assay, which measures cellular DNA content. The general workflow is as follows:

- **Cell Seeding:** Breast cancer cells (e.g., MCF7) are seeded in 96-well plates and allowed to adhere.
- **Treatment:** Cells are treated with a range of concentrations of **Palazestrant** or comparator drugs in the presence of estradiol.
- **Incubation:** The plates are incubated for a specified period (e.g., 7 days).
- **Lysis and Staining:** The cells are lysed, and the CyQUANT® GR dye, which fluoresces upon binding to DNA, is added.
- **Fluorescence Measurement:** The fluorescence intensity is measured using a plate reader, which is directly proportional to the cell number.
- **Data Analysis:** The IC₅₀ values for cell growth inhibition are determined.

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of **Palazestrant** was evaluated in mouse xenograft models. A representative experimental workflow is depicted below.



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Caption: A typical workflow for preclinical xenograft efficacy studies.

These studies involve implanting human breast cancer cells into immunocompromised mice. Once tumors are established, the animals are randomized into treatment groups and receive daily oral doses of **Palazestrant**, a vehicle control, or a comparator drug. Tumor volume and body weight are monitored regularly to assess efficacy and tolerability.

Combination Therapy

A significant aspect of **Palazestrant**'s preclinical profile is its strong synergistic activity when combined with CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib. In xenograft models, the combination of **Palazestrant** and a CDK4/6 inhibitor resulted in enhanced tumor growth suppression compared to either agent alone. This suggests that the dual targeting of the ER and CDK4/6 pathways could be a highly effective therapeutic strategy for ER+ breast cancer.

Conclusion

The comprehensive preclinical data for **Palazestrant** (OP-1250) strongly support its development as a potent and orally bioavailable CERAN and SERD for the treatment of ER+ breast cancer. Its ability to completely antagonize and degrade both wild-type and mutant estrogen receptors, coupled with its superior efficacy in various preclinical models and its synergistic activity with CDK4/6 inhibitors, positions **Palazestrant** as a promising next-generation endocrine therapy. Ongoing and future clinical trials will be critical in confirming these preclinical findings and establishing the clinical benefit of **Palazestrant** for patients with ER+ breast cancer.

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References

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